5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds. It is primarily recognized as an impurity related to the pharmaceutical agent Ticlopidine and has implications in medicinal chemistry. The compound is characterized by its molecular formula and a molecular weight of 265.80 g/mol, with the CAS number 54903-07-0 .
This compound is often utilized in pharmaceutical research and development, particularly in the synthesis of platelet-modifying agents. It is classified under the category of impurities associated with Ticlopidine Hydrochloride, which is used as an antiplatelet medication . The compound's structure indicates it contains a thieno-pyridine moiety, which is significant in various biological activities.
The synthesis of 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors containing both benzyl and thieno-pyridine functionalities.
Technical details regarding reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride can be represented using various chemical notation systems:
Cl.C(N1CCc2sccc2C1)c3ccccc3
1H, /h1-5,7,9H,6,8,10-11H2
The compound features a fused bicyclic structure consisting of a thieno ring fused with a pyridine ring. The presence of a benzyl group enhances its lipophilicity and potential biological activity.
5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride participates in various chemical reactions typical for heterocyclic compounds:
These reactions are essential for modifying the compound for further pharmaceutical applications.
The mechanism of action for 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride primarily relates to its role as an impurity in Ticlopidine synthesis. Ticlopidine acts as an antagonist at the P2Y12 receptor on platelets:
This mechanism highlights its relevance in antiplatelet therapy.
Relevant data indicate that proper handling and storage are crucial for maintaining integrity and safety during use.
5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is primarily used in:
The compound's role in these areas underscores its significance in drug development and therapeutic research.
The exploration of thienopyridine chemistry for therapeutic applications began in earnest during the 1970s with the development of ticlopidine (5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine), which represented a breakthrough in antiplatelet therapy when introduced clinically in the 1980s. Ticlopidine demonstrated potent inhibition of adenosine diphosphate (ADP)-induced platelet aggregation through irreversible antagonism of the P2Y12 receptor, establishing the thienopyridine scaffold as a viable alternative to aspirin for thrombotic risk management [2] [6]. This first-generation compound directly incorporates the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine structure with an aromatic benzyl substitution.
The clinical limitations of ticlopidine, particularly its hematological side effects, spurred development of second-generation analogs. This culminated in the introduction of clopidogrel, which features an identical bicyclic core but incorporates a different ester-substituted benzyl group optimized for enhanced efficacy and safety profiles. Both ticlopidine and clopidogrel function as prodrugs requiring hepatic bioactivation to generate the biologically active metabolites that ultimately inhibit the P2Y12 receptor. The historical evolution from ticlopidine to clopidogrel and subsequently to prasugrel represents incremental structural refinements of the benzyl-tetrahydrothienopyridine scaffold, demonstrating how subtle modifications profoundly impact pharmacokinetic and pharmacodynamic properties [2].
The systematic chemical name "5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride" precisely defines this compound's molecular architecture according to International Union of Pure and Applied Chemistry (IUPAC) conventions. The base structure consists of a pyridine ring fused with a thiophene moiety at the [3,2-c] bonds, with the pyridine ring existing in its partially saturated tetrahydro form. The benzyl group attaches to the nitrogen atom at position 5 of the bicyclic system, and the hydrochloride salt forms through protonation of the pyridinic nitrogen [1] [9].
The compound exhibits specific structural features that influence its physicochemical behavior and synthetic utility. The tetrahydropyridine ring adopts a non-planar conformation, while the benzyl substituent provides aromatic character and lipophilicity. The thiophene sulfur contributes to the electron density distribution and participates in coordination chemistry. In the solid state, the hydrochloride salt forms a crystalline structure with a characteristic high melting point range of 212-215°C, indicative of stable ionic lattice formation [1] [9].
Table 1: Fundamental Molecular Characteristics of 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
Property | Specification |
---|---|
Systematic Name | 5-Benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine; hydrochloride |
Molecular Formula | C₁₄H₁₅ClNS |
Molecular Weight | 265.80 g/mol |
CAS Registry Number | 54903-07-0 |
Appearance | White to off-white crystalline solid |
Melting Point | 212-215°C |
Solubility Characteristics | Soluble in DMSO, methanol, and water |
Storage Conditions | 2-8°C in inert atmosphere, protected from light |
Spectroscopic characterization reveals distinctive patterns: Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic signals for the benzyl methylene protons (δ 3.5-3.8 ppm), the aromatic protons of the phenyl ring (δ 7.2-7.4 ppm), and the aliphatic protons of the tetrahydropyridine ring (multiplets between δ 2.8-4.2 ppm). Mass spectrometry typically exhibits a molecular ion peak at m/z 230.1 [M-Cl]+ corresponding to the protonated free base, with major fragment ions resulting from cleavage of the benzyl group and thiophene ring fragmentation [1].
Pharmaceutical manufacturing employs 5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride primarily as a pivotal synthetic precursor to ticlopidine hydrochloride. In this context, it is formally designated as Ticlopidine Hydrochloride Impurity D (EP designation), reflecting its status as a process-related intermediate that may be present in trace amounts in the final active pharmaceutical ingredient (API) [1].
The compound's significance extends beyond impurity profiling into active synthesis pathways. The free base serves as the essential nucleophile for introducing the critical 2-chlorobenzyl group in ticlopidine synthesis through alkylation reactions. This transformation exemplifies the compound's reactivity as a secondary amine capable of undergoing N-alkylation, reductive amination, and other nitrogen-centered reactions. The bicyclic structure remains intact during these transformations, demonstrating its stability under controlled reaction conditions while allowing modification at the exocyclic benzyl position [1] [4].
In synthetic routes to next-generation antithrombotic agents, the compound provides the core structure that researchers modify through substitutions on the benzyl ring. These structure-activity relationship studies have demonstrated that electron-withdrawing substituents (particularly at the ortho position) enhance antiplatelet activity, as evidenced by the superior clinical efficacy of ticlopidine (ortho-chloro substitution) compared to the unsubstituted benzyl analog. The hydrochloride salt form offers advantages in crystallinity, purification, and stability during manufacturing processes compared to the free base [1] [10].
Despite extensive characterization of this compound as a synthetic intermediate, significant research gaps remain concerning its intrinsic biochemical interactions. Unlike its therapeutic derivatives ticlopidine and clopidogrel, the direct biological activity profile of 5-benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride remains incompletely elucidated, particularly regarding its potential interactions with platelet function independent of P2Y12 receptor modulation [2].
Key research imperatives include:
The compound's potential utility beyond antithrombotic applications represents another significant knowledge gap. Preliminary evidence suggests possible applications in oncology, as structurally related compounds have demonstrated antimetastatic properties in rodent models through mechanisms potentially involving platelet function modulation [6]. Additionally, the scaffold's unexplored potential in central nervous system disorders, inflammatory conditions, and infectious diseases warrants systematic investigation.
Table 2: Key Synthetic Routes to 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
Method | Starting Materials | Key Steps | Yield Range | Reference Technique |
---|---|---|---|---|
Reduction-Dehydration | 5-Benzyl-3-hydroxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | Reduction with metal hydride, acid-catalyzed dehydration | 60-75% | [JPS63126882A] |
Direct Alkylation | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | N-alkylation with benzyl chloride | 45-65% | [4] [9] |
Reductive Amination | Thieno[3,2-c]pyridinone derivatives | Borohydride reduction of imine intermediates | 50-70% | [4] |
Catalytic Hydrogenation | Benzyl-substituted thienopyridine derivatives | Hydrogenation over noble metal catalysts | 55-80% | [9] |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3